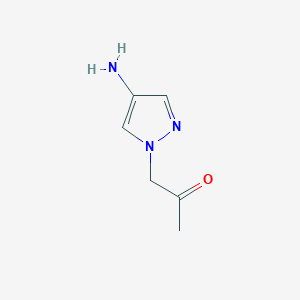![molecular formula C10H19NO2 B13175493 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde](/img/structure/B13175493.png)
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is an organic compound that features a cyclohexane ring substituted with an aminomethyl group, a methyl group, and a hydroxyacetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohexanone with formaldehyde and ammonia, followed by reduction and subsequent oxidation to introduce the hydroxyacetaldehyde group. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride and an oxidizing agent like pyridinium chlorochromate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and oxidation processes are often employed to ensure high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyacetaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetic acid.
Reduction: Formation of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The hydroxyacetaldehyde group can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Aminomethyl propanol: An alkanolamine with similar functional groups but a different ring structure.
Gabapentin: A compound with a similar aminomethyl group but different overall structure and pharmacological properties.
1,3-Bis(aminomethyl)cyclohexane: A compound with two aminomethyl groups on a cyclohexane ring.
Uniqueness
2-[1-(Aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H19NO2 |
|---|---|
Peso molecular |
185.26 g/mol |
Nombre IUPAC |
2-[1-(aminomethyl)-3-methylcyclohexyl]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C10H19NO2/c1-8-3-2-4-10(5-8,7-11)9(13)6-12/h6,8-9,13H,2-5,7,11H2,1H3 |
Clave InChI |
BHZXNEDZQITCGH-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1)(CN)C(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(Aminomethyl)cyclobutyl]ethan-1-one](/img/structure/B13175410.png)
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)
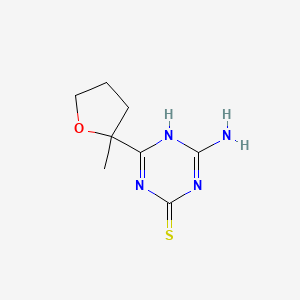

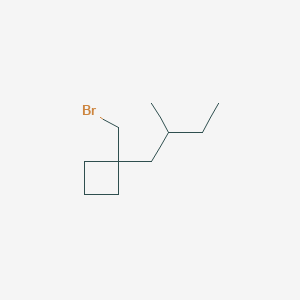
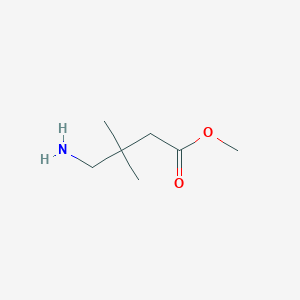

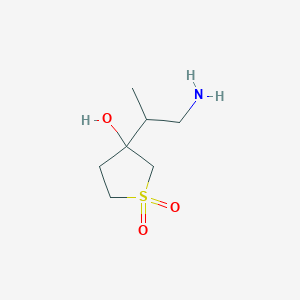
![2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine](/img/structure/B13175465.png)
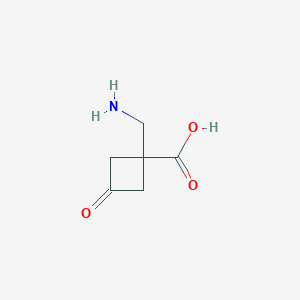
![2-[(2,5-Dichlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175468.png)
![tert-Butyl 3-[2-formyl-3-(propan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13175475.png)
![1-Ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13175480.png)
